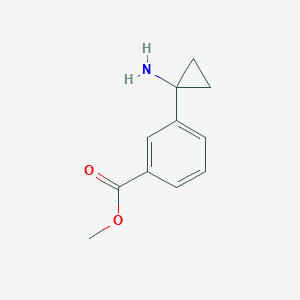
2-甲基-6-吗啉代吡啶-3-胺
描述
Synthesis Analysis
The synthesis of amines, such as “2-Methyl-6-morpholinopyridin-3-amine”, can be achieved through various methods. For instance, amines can be synthesized by the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines . A detailed mechanism for each of the steps involved in these synthetic routes can be found in the referenced literature .
科学研究应用
Synthesis of Pyridine-Based Derivatives
“2-Methyl-6-morpholinopyridin-3-amine” serves as a precursor in the synthesis of novel pyridine derivatives. Through the Suzuki cross-coupling reaction, a variety of pyridine derivatives can be synthesized, which have potential applications in medicinal chemistry due to their biological activities .
Quantum Mechanical Investigations
The synthesized pyridine derivatives from “2-Methyl-6-morpholinopyridin-3-amine” can be studied using Density Functional Theory (DFT) methods. These investigations help in understanding the electronic properties and reactivity indices, which are crucial for designing molecules with desired chemical properties .
Liquid Crystal Chiral Dopants
The molecular structure and electronic properties of the pyridine derivatives make them suitable candidates as chiral dopants for liquid crystals. Chiral dopants are used to induce a twist in the nematic phase of liquid crystals, which is essential for the functioning of liquid crystal displays (LCDs) .
Anti-thrombolytic Activities
Some of the pyridine derivatives exhibit anti-thrombolytic activities, which means they can prevent blood clots. This property is significant for developing new medications for cardiovascular diseases, where clot formation is a major risk factor .
Biofilm Inhibition
Biofilm formation by bacteria is a major concern in medical devices and implants. Pyridine derivatives synthesized from “2-Methyl-6-morpholinopyridin-3-amine” have shown biofilm inhibition properties, which could lead to the development of coatings that prevent bacterial colonization .
Cytotoxic Activity Against Cancer Cells
The compound has been used to create derivatives with cytotoxic activity against human cancer cell lines, such as HepG2 and MDA-MB-231. These derivatives could be further developed as anticancer agents, contributing to cancer therapy advancements .
属性
IUPAC Name |
2-methyl-6-morpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQLZXUYWSZEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736608 | |
| Record name | 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-morpholinopyridin-3-amine | |
CAS RN |
221159-08-6 | |
| Record name | 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-(morpholin-4-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





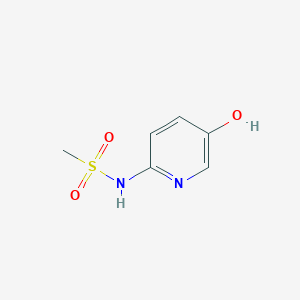
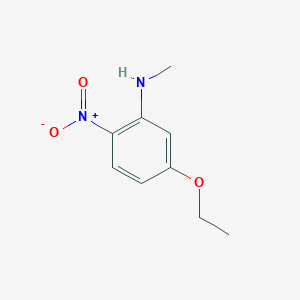
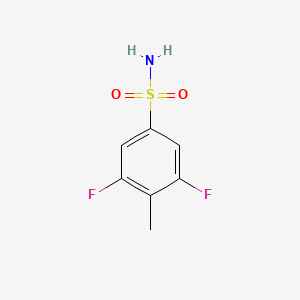
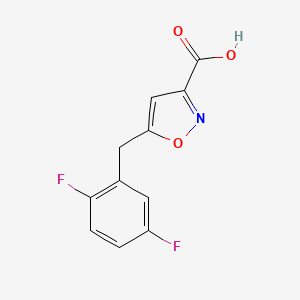

![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)

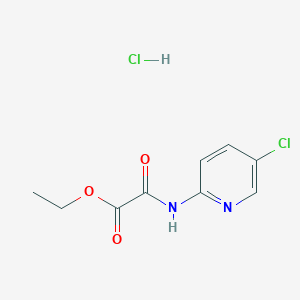
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)
